

Chemical properties and structure of orsellinic acid.

Author: BenchChem Technical Support Team. Date: December 2025



Orsellinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orsellinic acid, a naturally occurring phenolic acid, is a key intermediate in the biosynthesis of numerous secondary metabolites in lichens and fungi.[1] Its simple yet versatile structure has garnered significant interest in the scientific community, particularly for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of orsellinic acid. It includes detailed experimental protocols for its synthesis, isolation, and characterization, as well as a summary of its known involvement in cellular signaling pathways.

Chemical Properties and Structure

Orsellinic acid, systematically named 2,4-dihydroxy-6-methylbenzoic acid, is a dihydroxybenzoic acid and a member of the resorcinol family.[2] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups, a carboxyl group, and a methyl group.

Chemical Structure

The chemical structure of **orsellinic acid** is characterized by the following features:



- · Aromatic Ring: A central benzene ring.
- Hydroxyl Groups: Two hydroxyl (-OH) groups at positions 2 and 4, making it a resorcinol derivative.
- Carboxylic Acid Group: A carboxyl (-COOH) group at position 1.
- Methyl Group: A methyl (-CH3) group at position 6.

This arrangement of functional groups confers upon **orsellinic acid** its characteristic chemical properties and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of orsellinic acid is presented in Table 1.

Property	Value	References
IUPAC Name	2,4-dihydroxy-6-methylbenzoic acid	[2][3]
Chemical Formula	C ₈ H ₈ O ₄	[1][2]
Molecular Weight	168.15 g/mol	[2][3][4]
Melting Point	176 °C (anhydrous); 186-189 °C (monohydrate)	[1][4]
Boiling Point	391.4 °C	[5]
рКа	3.90 (at 25 °C)	[4]
Solubility	Soluble in water, alcohol, glycerol, ethanol, methanol, DMSO, and DMF. Slightly soluble in benzene. Solubility in ether is 15.7% at 20°C.	[4][6][7]
Appearance	Crystalline needles or solid	[1][7]
CAS Number	480-64-8	[2][3][4]



Biosynthesis

Orsellinic acid is biosynthesized via the polyketide pathway, a major route for the production of a wide array of natural products in fungi, bacteria, and plants.[1] The biosynthesis starts with a starter unit, typically acetyl-CoA, which is sequentially condensed with malonyl-CoA units by a polyketide synthase (PKS) enzyme.



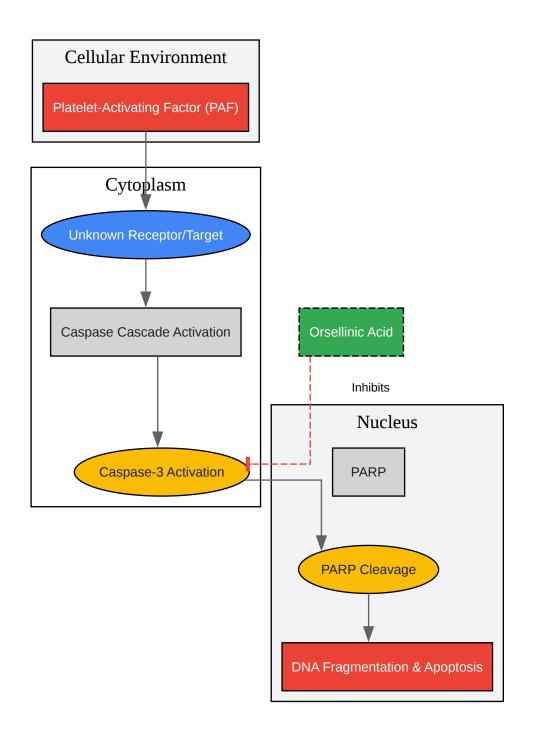
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Biosynthesis of Orsellinic Acid.

Biological Activity and Signaling Pathways

Orsellinic acid exhibits a range of biological activities, with its neuroprotective effects being of particular interest. It has been shown to block platelet-activating factor (PAF)-mediated neuronal apoptosis.[8][9][10] PAF is a potent lipid mediator that can induce programmed cell death in neurons through a receptor-independent pathway. **Orsellinic acid** intervenes in this pathway by inhibiting the activation of key executioner caspases and preventing the cleavage of poly(ADP-ribose) polymerase (PARP).[9]





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Orsellinic Acid's Role in PAF-mediated Apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and characterization of **orsellinic acid**.



Synthesis of Orsellinic Acid

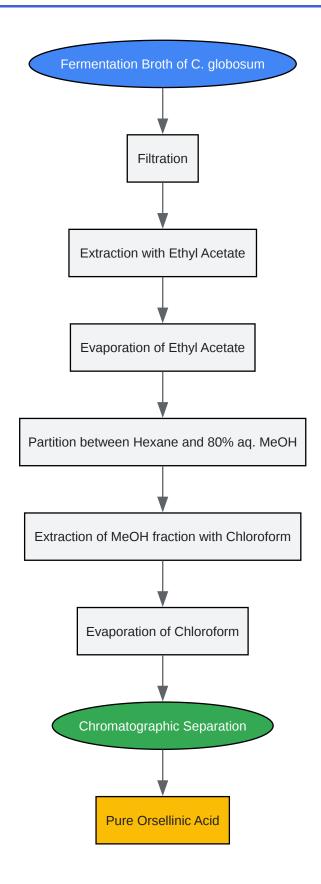
A common method for the synthesis of **orsellinic acid** derivatives involves the condensation of ethyl acetoacetate. The following is a general protocol for the synthesis of p-**orsellinic acid** ethyl ester:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20 g of 4-methyl-alpha-pyronyl-6-acetic acid ethyl-ester in 20 ml of ethanol.
- Addition of Base: Add 2 g of sodium carbonate to the mixture.
- Reflux: Heat the mixture to reflux and maintain for 24 hours.
- Acidification: After cooling, acidify the mixture with 2N H₂SO₄.
- Isolation: Collect the precipitated crystals by suction filtration.
- Purification: Dry the crystals and recrystallize from methanol to obtain p-orsellinic acid ethyl ester.

Isolation from Chaetomium globosum

Orsellinic acid can be isolated from the endophytic fungus Chaetomium globosum.





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Isolation of Orsellinic Acid.



Detailed Protocol:

- Fungal Cultivation: Culture Chaetomium globosum in a suitable liquid medium.
- Extraction: Filter the fermentation broth and extract the filtrate with ethyl acetate.
- Concentration: Evaporate the ethyl acetate extract under reduced pressure.
- Partitioning: Partition the resulting residue between n-hexane and 80% aqueous methanol.
- Further Extraction: Dilute the methanol phase with water to 50% and extract with chloroform.
- Final Concentration: Evaporate the chloroform extract to yield a crude extract containing orsellinic acid.
- Purification: Purify orsellinic acid from the crude extract using column chromatography on silica gel.

Characterization

- ¹H-NMR (600 MHz, CD₃OD):
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated methanol (CD₃OD).
 - Instrumental Parameters: Acquire the spectrum at 298 K. Use a standard one-dimensional proton pulse sequence. Set the relaxation delay to at least 5 times the longest T1 for quantitative analysis.
- ¹³C-NMR (150 MHz, CD₃OD):
 - Sample Preparation: Use the same sample as for ¹H-NMR.
 - Instrumental Parameters: Acquire the spectrum using a standard proton-decoupled carbon pulse sequence. For quantitative analysis, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
- Electrospray Ionization (ESI)-MS:



- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Further dilute to the μg/mL range for analysis.
- Instrumental Parameters: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

KBr Pellet Method:

- Sample Preparation: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
- Instrumental Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Biological Assays

- Cell Culture and Treatment: Culture neuronal cells (e.g., PC12) and treat with PAF in the presence or absence of **orsellinic acid**.
- Cell Lysis: Lyse the cells to release cytosolic proteins.
- Assay: Use a colorimetric or fluorometric assay kit based on the cleavage of a caspase-3 specific substrate (e.g., DEVD-pNA). Measure the absorbance or fluorescence to determine caspase-3 activity.
- Protein Extraction: Extract total protein from treated and untreated cells.
- SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunodetection: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.



 Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Orsellinic acid remains a molecule of significant interest due to its fundamental role in natural product biosynthesis and its promising biological activities. This guide provides a comprehensive resource for researchers, consolidating key information on its chemical properties, structure, biosynthesis, and biological functions. The detailed experimental protocols offer a practical foundation for further investigation and development of orsellinic acid and its derivatives for potential therapeutic applications.

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 To cite this document: BenchChem. [Chemical properties and structure of orsellinic acid.].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149530#chemical-properties-and-structure-of-orsellinic-acid]

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